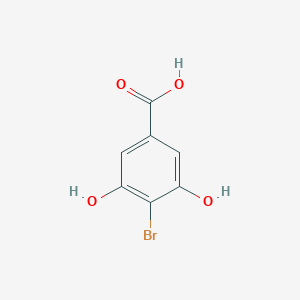

4-Bromo-3,5-dihydroxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151972. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTRHYYFCDEALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Br)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066076 | |

| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16534-12-6 | |

| Record name | 4-Bromo-3,5-dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16534-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-3,5-dihydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3,5-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3,5-dihydroxybenzoic Acid (CAS 16534-12-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-dihydroxybenzoic acid, with the Chemical Abstracts Service (CAS) number 16534-12-6, is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and two hydroxyl groups on a benzoic acid scaffold, makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and other bioactive molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis methodologies, and a review of the known biological activities of structurally related compounds, offering insights into its potential therapeutic applications. While direct biological data on this compound is limited, this document extrapolates potential activities based on analogous structures and provides detailed experimental protocols for its synthesis and for assays to evaluate its potential biological effects.

Chemical and Physical Properties

This compound is a white to off-white or cream-colored powder.[1] It is sparingly soluble in water but soluble in organic solvents like methanol.[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16534-12-6 | [3] |

| Molecular Formula | C₇H₅BrO₄ | [4][5] |

| Molecular Weight | 233.02 g/mol | [4] |

| Appearance | White to cream or pink powder | [1] |

| Melting Point | 274-276 °C | [6][7] |

| pKa (Predicted) | 3.73 ± 0.10 | [2][8] |

| Solubility | Soluble in Methanol | [2] |

| LogP (XLogP3) | 1.7 | [4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Technique | Data Summary | Reference(s) |

| ¹H NMR | Spectra available, typically run in DMSO-d₆. | [4][9] |

| ¹³C NMR | Spectral data is available for this compound. | [10] |

| Infrared (IR) | ATR-IR spectra have been recorded. | [4][11] |

| Mass Spectrometry (MS) | Mass spectra (electron ionization) are available, with a prominent molecular ion peak. | [4][12] |

Synthesis Protocols

This compound is typically synthesized by the bromination of 3,5-dihydroxybenzoic acid. Several methods have been reported, primarily in patent literature.

General Experimental Protocol for Bromination

This protocol is a generalized procedure based on methods described for the synthesis of similar compounds.

Materials:

-

3,5-dihydroxybenzoic acid

-

Elemental Bromine (Br₂)

-

Aqueous mineral acid (e.g., hydrochloric acid) or glacial acetic acid

-

Hydrogen peroxide (optional, as an oxidizing agent)

-

Reaction vessel with stirring and heating capabilities

-

Standard laboratory glassware for filtration and drying

Procedure:

-

In a suitable reaction vessel, suspend 3,5-dihydroxybenzoic acid in an aqueous mineral acid or glacial acetic acid.[13]

-

Heat the mixture with stirring to the desired reaction temperature (e.g., reflux).[13]

-

Slowly add a stoichiometric amount of elemental bromine to the reaction mixture over a period of time.[13]

-

If required by the specific protocol, an oxidizing agent like hydrogen peroxide can be added to facilitate the reaction.[13]

-

After the addition of bromine is complete, continue to stir the mixture at the reaction temperature for several hours to ensure the reaction goes to completion.[13]

-

Cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by suction filtration and wash it with cold water.

-

Dry the product in a vacuum oven to obtain this compound.

Visualization of Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, analysis of structurally similar compounds provides a strong basis for predicting its potential bioactivities.

Inferred Biological Activities

Based on the activities of related bromophenols and hydroxybenzoic acids, this compound is hypothesized to possess the following properties:

-

Antioxidant Activity: The presence of two hydroxyl groups on the benzene ring suggests potential radical scavenging activity. Dihydroxybenzoic acids are known to exhibit stronger antioxidant properties than their monohydroxy counterparts.

-

Antimicrobial Activity: Halogenation, particularly bromination, of phenolic compounds often enhances their antimicrobial effects. Brominated phenols isolated from marine sources have demonstrated potent antibacterial and antifungal activities.

-

Anti-inflammatory Activity: Several brominated phenolic compounds, such as 3-bromo-4,5-dihydroxybenzaldehyde, have been shown to possess anti-inflammatory properties, often through the modulation of key signaling pathways like NF-κB and Nrf2.[4]

-

Enzyme Inhibition: The benzoic acid moiety and its substituents may allow the molecule to interact with the active sites of various enzymes. For instance, a structurally related compound, 4-bromo-3-hydroxybenzoic acid, has been reported as a potent inhibitor of histidine decarboxylase.

Potential Signaling Pathway Involvement

The biological effects of structurally similar compounds are often mediated through specific signaling pathways. It is plausible that this compound could modulate these pathways:

-

Nrf2 Signaling Pathway: The antioxidant effects of many phenolic compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway upregulates the expression of antioxidant enzymes.

-

NF-κB Signaling Pathway: The Nuclear factor kappa B (NF-κB) pathway is a key regulator of inflammation. Inhibition of this pathway by compounds like this compound could lead to anti-inflammatory effects.

Visualization of Potential Signaling Pathway Interactions:

Caption: Hypothesized interaction with Nrf2 and NF-κB signaling pathways.

Proposed Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of this compound, the following standard assays are recommended.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the stock solution.

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add a specific volume of each dilution of the test compound.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform a two-fold serial dilution of the compound in a suitable microbial growth broth.

-

Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) corresponding to a 0.5 McFarland standard.

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assay: MTT Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Seed a suitable cell line (e.g., HaCaT keratinocytes, RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value.

Safety Information

This compound is classified as a hazardous substance.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Dust mask (type N95 or equivalent), eye shields, and gloves are recommended when handling this compound.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests a high potential for biological activity. While direct experimental evidence is currently limited, its structural similarity to known antioxidant, antimicrobial, and anti-inflammatory agents makes it a promising candidate for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and related molecules. Further studies are warranted to fully elucidate its biological activities and mechanisms of action.

References

- 1. resorcylic acid suppliers USA [americanchemicalsuppliers.com]

- 2. WO2001042231A2 - Polyhydroxystilbenes and stilbene oxides as antisoriatic agents and protein kinase inhibitors - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. selleck.co.jp [selleck.co.jp]

- 11. Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3-Bromo-4,5-dihydroxybenzaldehyde Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 4-Bromo-3,5-dihydroxybenzoic acid from 3,5-dihydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-3,5-dihydroxybenzoic acid from its precursor, 3,5-dihydroxybenzoic acid. This brominated derivative serves as a crucial intermediate in the synthesis of various compounds, including the broad-spectrum antibacterial agent Bromoprim. This document outlines detailed experimental protocols, presents key reaction data in a structured format, and visualizes the synthetic and procedural workflows.

Reaction Overview and Strategy

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 3,5-dihydroxybenzoic acid. The hydroxyl groups are activating and ortho-, para-directing. Given that the para position to both hydroxyl groups is the same and the ortho positions are sterically hindered, bromination preferentially occurs at the C4 position. The reaction is typically carried out using elemental bromine in the presence of an acid.

Quantitative Data Summary

The following tables summarize the quantitative data from various cited experimental procedures for the synthesis of this compound.

Table 1: Reagent Quantities and Reaction Conditions

| Starting Material | Brominating Agent | Solvent/Acid | Oxidizing Agent (Optional) | Temperature (°C) | Reaction Time (h) | Reference |

| 3,5-dihydroxybenzoic acid (308 g) | Bromine (192 g) | 17.5% aq. HCl (924 g) | 35% aq. H₂O₂ (78 g) | 104 - 107 | 7.5 | [1] |

| 3,5-dihydroxybenzoic acid (500 g) | Bromine (518 g) | 18% aq. HCl (1500 ml) | - | 106 - 108 | 5.5 | [1] |

| 3,5-dihydroxybenzoic acid (50 g) | Bromine (54.0 g) | Glacial Acetic Acid (180 ml) | - | 111 - 115 | 4 | [1] |

Table 2: Product Yield and Purity

| Starting Material Amount | Product Weight | Purity | Yield | Reference |

| 308 g | 450.3 g | 95.7% | 92.4% | [1] |

| 500 g | Not Specified | Not Specified | Not Specified | [1] |

| 50 g | 70.2 g | 84.1% | 78.0% | [1] |

Experimental Protocols

Detailed methodologies for the key experimental procedures are provided below.

Protocol 1: Bromination in Aqueous Hydrochloric Acid with Hydrogen Peroxide

This protocol describes the synthesis of this compound using aqueous hydrochloric acid as the medium and hydrogen peroxide as an oxidizing agent to facilitate the reaction with elemental bromine.[1]

Materials:

-

3,5-dihydroxybenzoic acid (308 g)

-

17.5% (w/w) aqueous hydrochloric acid (924 g)

-

Bromine (192 g)

-

35% (w/w) aqueous hydrogen peroxide solution (78 g)

-

Reaction vessel with stirring and heating capabilities

-

Suction filtration apparatus

Procedure:

-

Charge the reaction vessel with 308 g of 3,5-dihydroxybenzoic acid and 924 g of 17.5% aqueous hydrochloric acid.

-

Heat the stirred mixture to 104°C.

-

Over a period of 1.5 hours, meter in 192 g of bromine.

-

Immediately following the bromine addition, meter in 78 g of 35% aqueous hydrogen peroxide solution over 2 hours at the same temperature.

-

Maintain the reaction mixture at reflux (approximately 107°C) with stirring for an additional 4 hours.

-

Cool the mixture to room temperature.

-

Collect the precipitated powder by suction filtration.

-

Dry the isolated solid to yield the final product.

Protocol 2: Bromination in Glacial Acetic Acid

This method utilizes glacial acetic acid as the solvent for the bromination of 3,5-dihydroxybenzoic acid.[1]

Materials:

-

3,5-dihydroxybenzoic acid (50 g)

-

Glacial acetic acid (180 ml)

-

Bromine (54.0 g)

-

Reaction vessel with reflux condenser, stirring, and heating capabilities

-

Suction filtration apparatus

Procedure:

-

Combine 50 g of 3,5-dihydroxybenzoic acid and 180 ml of glacial acetic acid in the reaction vessel.

-

Heat the mixture to reflux (approximately 115°C) with stirring.

-

Slowly meter in 54.0 g of bromine over a period of 3 hours.

-

Continue stirring at reflux (approximately 111°C) for an additional hour.

-

Cool the reaction mixture to 10°C.

-

Isolate the product by suction filtration.

-

Dry the solid product under vacuum.

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from 3,5-dihydroxybenzoic acid to this compound.

Caption: Synthesis of this compound.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Caption: General laboratory workflow for the synthesis.

References

4-Bromo-3,5-dihydroxybenzoic acid synonyms and structure

An In-depth Technical Guide to 4-Bromo-3,5-dihydroxybenzoic Acid

This technical guide provides a comprehensive overview of this compound, including its synonyms, chemical structure, physicochemical properties, potential biological activities, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Structure

This compound is a halogenated derivative of dihydroxybenzoic acid. Its structure consists of a benzene ring substituted with a carboxyl group, two hydroxyl groups, and a bromine atom.

Synonyms:

-

4-Bromo-3,5-dihydroxybenzoate

-

Benzoic acid, 4-bromo-3,5-dihydroxy-

-

α-Resorcylic acid, 4-bromo-

-

4-Bromo-3,5-resorcylic acid

-

NSC 151972

-

4-bromo-alpha-resorcylic acid

Chemical Structure Identifiers:

-

IUPAC Name: this compound[3]

-

InChI: InChI=1S/C7H5BrO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12)[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 16534-12-6 | [1][2][3][4][5] |

| Molecular Weight | 233.02 g/mol | [3][4] |

| Appearance | White to off-white or pink powder | [1] |

| Melting Point | 274-276 °C | [5] |

| Solubility | Sparingly soluble in water | [1] |

| XLogP3 | 1.7 | [3] |

Potential Biological Activities

While specific biological data for this compound is limited, the activities of structurally related compounds provide strong indications of its potential therapeutic applications.

Antioxidant Activity

The dihydroxybenzoic acid scaffold is known to exhibit antioxidant properties, primarily through the mechanism of hydrogen atom donation to scavenge free radicals. The positioning of the hydroxyl groups on the benzene ring is crucial for this activity. Studies on various dihydroxybenzoic acids indicate that those with ortho or para positioning of hydroxyl groups tend to have stronger antioxidant effects compared to those with meta positioning.[6][7]

| Compound | Hydroxyl Group Positions | Relative Antioxidant Activity (DPPH Assay) | Reference |

| 3,4,5-Trihydroxybenzoic acid (Gallic Acid) | 3, 4, 5 | High (IC₅₀ = 2.42 µM) | [6] |

| 2,5-Dihydroxybenzoic acid (Gentisic Acid) | 2, 5 (para) | High | [6] |

| 3,4-Dihydroxybenzoic acid (Protocatechuic Acid) | 3, 4 (ortho) | High | [6] |

| 3,5-Dihydroxybenzoic acid (α-Resorcylic Acid) | 3, 5 (meta) | Low | [6] |

Given that this compound is a derivative of 3,5-dihydroxybenzoic acid, its intrinsic antioxidant capacity may be modest. However, the electronic effects of the bromine substituent could modulate this activity, warranting direct experimental evaluation.

Anti-inflammatory Activity

Structurally similar compounds have demonstrated significant anti-inflammatory properties. For instance, methyl 3-bromo-4,5-dihydroxybenzoate, the methyl ester of a closely related compound, has been shown to ameliorate inflammatory bowel disease in a zebrafish model by regulating the TLR/NF-κB signaling pathways.[8] This suggests that this compound may also possess anti-inflammatory effects by inhibiting key inflammatory mediators. The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Cytoprotective Effects via the Nrf2/HO-1 Pathway

There is compelling evidence from studies on the structurally analogous compound, 3-bromo-4,5-dihydroxybenzaldehyde (BDB), that these types of molecules can exert protective effects against oxidative stress by activating the Nrf2/HO-1 signaling pathway.[2][5][9][10][11] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of cytoprotective genes, including heme oxygenase-1 (HO-1).[2][5] This pathway is a crucial cellular defense mechanism against oxidative damage. The activation of this pathway by BDB is mediated by the phosphorylation of upstream kinases such as ERK and Akt.[2][9]

Experimental Protocols

Synthesis of this compound

The following protocol is based on the bromination of 3,5-dihydroxybenzoic acid as described in patent literature.[1]

Materials:

-

3,5-dihydroxybenzoic acid

-

Glacial acetic acid

-

Bromine

-

Reaction vessel with reflux condenser and stirrer

-

Filtration apparatus

Procedure:

-

Combine 50 g of 3,5-dihydroxybenzoic acid with 180 ml of glacial acetic acid in a reaction vessel.

-

Heat the mixture to reflux (approximately 115 °C) with stirring until the solid dissolves.

-

Slowly add 54.0 g of bromine to the solution over a period of 3 hours.

-

Continue to stir the reaction mixture at reflux (approximately 111 °C) for an additional hour.

-

Cool the mixture to 10 °C to allow the product to precipitate.

-

Collect the solid product by suction filtration.

-

Dry the isolated solid in vacuo to yield this compound.

Caption: Synthesis workflow for this compound.

DPPH Radical Scavenging Assay (General Protocol)

This protocol describes a common method for evaluating the antioxidant activity of a compound.[12][13][14]

Materials:

-

This compound (test compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Preparation of test compound solutions: Prepare a series of concentrations of this compound in the same solvent. Also prepare solutions of ascorbic acid as a positive control.

-

Assay: a. To each well of a 96-well plate, add 100 µL of the test compound or control solution. b. Add 100 µL of the DPPH solution to each well. c. A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

-

IC₅₀ Determination: Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Caption: General workflow for the DPPH radical scavenging assay.

Proposed Signaling Pathway

Based on evidence from structurally related compounds, this compound is hypothesized to protect cells from oxidative stress by activating the Nrf2/HO-1 signaling pathway.

Caption: Proposed activation of the Nrf2/HO-1 pathway.

References

- 1. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]

- 2. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. selleck.co.jp [selleck.co.jp]

- 5. mdpi.com [mdpi.com]

- 6. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. 3-Bromo-4,5-dihydroxybenzaldehyde Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-3,5-dihydroxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-3,5-dihydroxybenzoic acid in organic solvents. Given the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes detailed experimental protocols and a logical workflow for solvent selection and solubility measurement.

Introduction

This compound is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and as a building block in organic synthesis.[1] Its solubility in various organic solvents is a critical physicochemical parameter that influences its utility in drug formulation, reaction chemistry, and purification processes. Understanding and accurately measuring its solubility is paramount for efficient process development and ensuring reproducible experimental outcomes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties can influence its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrO₄ | [2][3] |

| Molecular Weight | 233.02 g/mol | [2][3] |

| Appearance | White to pale cream powder/crystals | [4] |

| Melting Point | 274-276 °C | [5] |

| pKa (Predicted) | 3.73 ± 0.10 | [6] |

Solubility of this compound

Quantitative and Qualitative Solubility Data

The available quantitative and qualitative solubility data for this compound in organic solvents is limited. The following table summarizes the information that has been compiled from various sources.

| Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Methanol | Not Specified | Soluble | Qualitative | [6] |

| Water | Not Specified | Sparingly Soluble | Qualitative |

The lack of extensive, publicly available quantitative solubility data underscores the necessity for experimental determination by researchers working with this compound.

Factors Influencing Solubility

The solubility of this compound is governed by several factors:

-

Polarity of the Solvent: The presence of a carboxylic acid and two hydroxyl groups makes the molecule polar and capable of hydrogen bonding. Therefore, it is expected to be more soluble in polar solvents.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.

-

pH of the Medium: As a carboxylic acid, its solubility in aqueous solutions will be highly dependent on the pH. In basic solutions, it will deprotonate to form a more soluble carboxylate salt.

-

Crystalline Structure: The crystal lattice energy of the solid will affect the energy required to dissolve it.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1][7][8][9]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Organic solvent of interest

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vials for sample analysis

Detailed Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate at a consistent speed (e.g., 150-300 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[9]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

To remove any undissolved solid particles, either centrifuge the sample at a high speed or filter it through a syringe filter. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Quantitatively dilute the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the experimental samples.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in units of mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. This compound | C7H5BrO4 | CID 86023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 99 16534-12-6 [sigmaaldrich.com]

- 4. This compound, 97+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. indiamart.com [indiamart.com]

- 6. This compound CAS#: 16534-12-6 [m.chemicalbook.com]

- 7. enamine.net [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. quora.com [quora.com]

Spectroscopic Analysis of 4-Bromo-3,5-dihydroxybenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-3,5-dihydroxybenzoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and tabulated data are presented for researchers, scientists, and professionals in drug development.

Chemical Structure

IUPAC Name: this compound[1] CAS Number: 16534-12-6[1][2] Molecular Formula: C₇H₅BrO₄[1][2] Molecular Weight: 233.02 g/mol [1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data provide characteristic signals for its aromatic and functional group environments. The spectra are typically recorded in a deuterated solvent, such as DMSO-d₆.[3]

Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆) [3]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1 - 7.3 | Singlet | 2H | Aromatic C-H |

| ~9.8 (broad) | Singlet | 2H | Phenolic -OH |

| ~13.0 (broad) | Singlet | 1H | Carboxylic -COOH |

Note: Actual chemical shifts can vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data [4]

| Chemical Shift (ppm) | Assignment |

| ~167 | Carboxylic acid (C=O) |

| ~150 | Aromatic C-OH |

| ~130 | Aromatic C-H |

| ~125 | Aromatic C-COOH |

| ~109 | Aromatic C-Br |

Note: Aromatic carbons typically appear in the 120-170 ppm range in ¹³C NMR spectra.[5]

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl, carbonyl, and aromatic C-H groups.

Table 3: IR Spectroscopic Data (ATR-IR) [6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Strong, Broad | O-H stretch (phenolic and carboxylic acid) |

| 3100 - 3000 | Medium | C-H stretch (aromatic)[7] |

| 1700 - 1680 | Strong | C=O stretch (carboxylic acid) |

| 1600 - 1585 | Medium | C-C stretch (in-ring aromatic)[7] |

| 1500 - 1400 | Medium | C-C stretch (in-ring aromatic)[7] |

| 1300 - 1200 | Strong | C-O stretch (acid/phenol) & O-H bend |

| 900 - 675 | Medium | C-H "oop" (out-of-plane) bend[7] |

| ~600 | Medium | C-Br stretch |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data [8]

| m/z | Relative Intensity (%) | Assignment |

| 232/234 | ~5 / ~5 | [M]⁺, [M+2]⁺ (Molecular ion peak with bromine isotopes) |

| 215/217 | ~20 / ~20 | [M-OH]⁺ |

| 187/189 | ~10 / ~10 | [M-COOH]⁺ |

| 108 | 6.8 | Fragment |

| 79 | 9.7 | Fragment |

| 69 | 8.6 | Fragment |

| 53 | 7.4 | Fragment |

| 51 | 11.2 | Fragment |

| 50 | 6.3 | Fragment |

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[9]

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.[9] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[9]

-

Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[9]

-

Data Acquisition:

-

Place the NMR tube into a spinner turbine and adjust its depth using a gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For aromatic compounds, the spectral width for ¹H NMR is typically set from 0 to 15 ppm and for ¹³C NMR from 0 to 200 ppm.

-

-

Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of this compound in a few drops of a volatile solvent like acetone or methylene chloride.[10]

-

Film Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[10]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[10]

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the clean, empty sample compartment.

-

Acquire the IR spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.

-

-

Sample Preparation: Place a small amount of the solid this compound into a capillary tube.

-

Data Acquisition:

-

Insert the capillary tube into the direct insertion probe of the mass spectrometer.

-

Set the instrument parameters. For electron impact (EI) ionization, a standard energy of 70 eV is used.[11]

-

The ion source temperature can be set around 220 °C and the transfer line at 280 °C.[11]

-

Acquire the mass spectrum by scanning a suitable m/z range, for instance, from 50 to 500 amu.[12]

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. This compound | C7H5BrO4 | CID 86023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. spectrabase.com [spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound(16534-12-6) MS spectrum [chemicalbook.com]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. metbio.net [metbio.net]

Potential Biological Activities of Brominated Dihydroxybenzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated dihydroxybenzoic acids are a class of halogenated phenolic compounds that have garnered interest in the scientific community for their potential biological activities. As derivatives of naturally occurring dihydroxybenzoic acids, the introduction of bromine atoms to the aromatic ring can significantly alter their physicochemical properties, including lipophilicity, electronic effects, and steric hindrance. These modifications, in turn, can influence their interactions with biological targets, leading to a range of effects from antioxidant and antimicrobial to enzyme inhibition and cytotoxicity. This technical guide provides a comprehensive overview of the current understanding of the biological activities of brominated dihydroxybenzoic acids, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. While research specifically on brominated dihydroxybenzoic acids is an emerging field, this guide also draws upon data from structurally related compounds to infer potential activities and guide future research.

Antioxidant Activity

The antioxidant potential of phenolic compounds is one of their most well-documented biological activities. The ability to scavenge free radicals and chelate pro-oxidant metals is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The introduction of bromine atoms to the dihydroxybenzoic acid scaffold can modulate this activity.

Quantitative Antioxidant Data

Quantitative data on the antioxidant activity of brominated dihydroxybenzoic acids is limited. However, studies on related benzylic bromophenols provide valuable insights. The following table summarizes the 50% inhibitory concentration (IC50) values from various antioxidant assays for compounds structurally related to brominated dihydroxybenzoic acids. For comparison, data for the non-brominated parent compounds are also included where available.

| Compound | Assay | IC50 (µg/mL) | IC50 (µM) | Reference |

| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | DPPH | 6.41 | 19.84 | [1] |

| 2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acid | DPPH | 30.13 | 93.00 | [1] |

| 2,3-dihydroxybenzoic acid | DPPH | - | ~2.5 - 5 | [2] |

| 3,4-dihydroxybenzoic acid (Protocatechuic acid) | DPPH | - | ~5 - 10 | [2] |

| 2,5-dihydroxybenzoic acid (Gentisic acid) | DPPH | - | ~2.5 - 5 | [2] |

| 3,5-dihydroxybenzoic acid | DPPH | - | > 50 | [2] |

| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | ABTS | 9.90 | - | [1] |

| 2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acid | ABTS | 10.66 | - | [1] |

| 2,3-dihydroxybenzoic acid | ABTS | - | High Activity | [2] |

| 3,4-dihydroxybenzoic acid (Protocatechuic acid) | ABTS | - | High Activity | [2] |

| 2,5-dihydroxybenzoic acid (Gentisic acid) | ABTS | - | High Activity | [2] |

Note: A lower IC50 value indicates higher antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

Test compounds (brominated dihydroxybenzoic acids)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

-

Preparation of test solutions: Prepare a stock solution of the test compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test compound or positive control to the wells.

-

For the blank, add 100 µL of methanol instead of the test compound.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Antimicrobial Activity

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Phenolic compounds, including halogenated derivatives, have shown promise in this area. Bromination can enhance the lipophilicity of dihydroxybenzoic acids, potentially facilitating their passage through microbial cell membranes.

Quantitative Antimicrobial Data

Specific minimum inhibitory concentration (MIC) data for brominated dihydroxybenzoic acids are not widely available in the current literature. However, the parent non-brominated compounds have demonstrated antimicrobial effects. This suggests that brominated derivatives are worthy of investigation as potential antimicrobial agents.

| Compound | Microorganism | MIC (mg/mL) | Reference |

| 2,3-dihydroxybenzoic acid | Pseudomonas aeruginosa | 1.5 | [3] |

| 2,4-dihydroxybenzoic acid | Escherichia coli | 2 | [2] |

| 2,4-dihydroxybenzoic acid | Pseudomonas aeruginosa | 2 | [2] |

| 2,4-dihydroxybenzoic acid | Staphylococcus aureus | 2 | [2] |

| 2,4-dihydroxybenzoic acid | Bacillus subtilis | 2 | [2] |

| 3,4-dihydroxybenzoic acid | Escherichia coli | 2 | [2] |

| 3,4-dihydroxybenzoic acid | Pseudomonas aeruginosa | 2 | [2] |

| 3,4-dihydroxybenzoic acid | Staphylococcus aureus | 2 | [2] |

| 3,4-dihydroxybenzoic acid | Bacillus subtilis | 2 | [2] |

Note: A lower MIC value indicates higher antimicrobial activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the lowest concentration of the agent that completely inhibits visible growth is recorded as the MIC.

Materials:

-

Test compounds (brominated dihydroxybenzoic acids)

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Sterile 96-well microplates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Culture the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Serial Dilution:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the stock solution of the test compound to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. This will result in a final volume of 200 µL per well.

-

Controls:

-

Positive Control: A well containing broth and inoculum without the test compound.

-

Negative Control: A well containing only broth to check for sterility.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Enzyme Inhibitory Activity

Enzyme inhibition is a key mechanism of action for many therapeutic agents. Dihydroxybenzoic acids and their derivatives have been shown to inhibit various enzymes. The presence and position of bromine atoms can influence the binding affinity and inhibitory potency of these compounds.

Quantitative Enzyme Inhibition Data

While specific data for brominated dihydroxybenzoic acids are sparse, studies on related brominated compounds, such as brominated dihydroxybenzyl alcohols, demonstrate potent enzyme inhibition, particularly against α-glucosidase, an enzyme involved in carbohydrate digestion.

| Compound | Enzyme | IC50 (µM) | Reference |

| 3-bromo-4,5-dihydroxybenzyl alcohol | α-Glucosidase | 100 | [4] |

| 3,6-dibromo-4,5-dihydroxybenzyl alcohol | α-Glucosidase | 89 | [4] |

| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | α-Glucosidase | 11 | [4] |

| bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | α-Glucosidase | 0.03 | [4] |

| 2,3,4-trihydroxybenzoic acid | α-Amylase | 17.30 ± 0.73 mM | |

| 3,4-dihydroxybenzoic acid | α-Amylase | 11.54 ± 0.45 mM |

Note: A lower IC50 value indicates higher enzyme inhibitory activity.

Experimental Protocol: α-Amylase Inhibition Assay

This assay is used to screen for inhibitors of α-amylase, a key enzyme in the digestion of starch.

Principle: α-Amylase hydrolyzes starch to produce smaller sugars. The activity of the enzyme can be measured by quantifying the amount of reducing sugars produced using a colorimetric reagent like 3,5-dinitrosalicylic acid (DNSA), or by measuring the disappearance of the starch-iodine complex.

Materials:

-

α-Amylase solution

-

Starch solution (1% w/v)

-

Test compounds (brominated dihydroxybenzoic acids)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.9)

-

DNSA reagent

-

Spectrophotometer

Procedure:

-

Pre-incubation:

-

In a test tube, mix 500 µL of the test compound (at various concentrations) with 500 µL of the α-amylase solution.

-

Incubate the mixture at 25°C for 10 minutes.

-

-

Enzymatic Reaction:

-

Add 500 µL of the starch solution to the pre-incubated mixture to start the reaction.

-

Incubate at 25°C for 10 minutes.

-

-

Stopping the Reaction:

-

Add 1 mL of DNSA reagent to stop the reaction.

-

-

Color Development:

-

Boil the mixture in a water bath for 5 minutes to allow for color development.

-

Cool the tubes to room temperature and dilute the mixture with 10 mL of distilled water.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: The percentage of inhibition is calculated as:

Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance in the presence of the test compound. The IC50 value is determined from a plot of % inhibition versus inhibitor concentration.

Cytotoxic Activity

The evaluation of cytotoxicity is crucial in drug discovery to assess the potential of a compound to kill cancer cells or to determine its safety profile. The cytotoxic effects of dihydroxybenzoic acids have been studied, but data on their brominated counterparts are limited.

Quantitative Cytotoxicity Data

There is a lack of specific IC50 data for the cytotoxicity of brominated dihydroxybenzoic acids in the publicly available literature. The following table provides data for non-brominated dihydroxybenzoic acids against human breast cancer cell lines for comparative purposes.

| Compound | Cell Line | IC50 (mM) | Reference |

| 2,4-dihydroxybenzoic acid | MDA-MB-231 | 4.77 | |

| 2,4-dihydroxybenzoic acid | MCF-7 | non-toxic | |

| 3,4,5-trihydroxybenzoic acid (Gallic Acid) | MDA-MB-231 | 0.36 |

Note: A lower IC50 value indicates higher cytotoxic activity.

Potential Signaling Pathways and Mechanisms of Action

The biological activities of phenolic compounds are often mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by brominated dihydroxybenzoic acids are yet to be fully elucidated, the activities of related compounds suggest potential targets.

JNK/p38 MAPK Signaling Pathway

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are critical signaling cascades that regulate cellular responses to stress, inflammation, apoptosis, and proliferation. Some phenolic compounds have been shown to modulate these pathways. For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid) has been reported to induce apoptosis in human gastric adenocarcinoma cells through the activation of JNK and p38 MAPK. It is plausible that brominated dihydroxybenzoic acids could also interact with components of this pathway, potentially leading to anti-inflammatory or pro-apoptotic effects. Further research is needed to confirm this hypothesis.

Conclusion and Future Directions

The available evidence, primarily from structurally related compounds, suggests that brominated dihydroxybenzoic acids are a promising class of molecules with potential antioxidant, antimicrobial, and enzyme inhibitory activities. The introduction of bromine atoms appears to modulate these biological effects, in some cases leading to enhanced potency. However, a significant research gap exists, with a clear need for systematic studies on a wider range of brominated dihydroxybenzoic acid isomers.

Future research should focus on:

-

Synthesis and Characterization: The synthesis of a comprehensive library of brominated dihydroxybenzoic acid isomers to enable systematic structure-activity relationship (SAR) studies.

-

Quantitative Biological Evaluation: Rigorous in vitro testing of these compounds to determine their IC50 values for antioxidant, enzyme inhibitory, and cytotoxic activities, as well as their MIC values against a broad panel of clinically relevant microorganisms.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.

-

In Vivo Studies: Evaluation of the efficacy and safety of promising candidates in appropriate animal models of disease.

By addressing these research areas, a clearer understanding of the therapeutic potential of brominated dihydroxybenzoic acids can be achieved, paving the way for the development of novel drugs for a variety of applications.

References

- 1. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydroxybenzoic Acid-Containing Nanofiber Wound Dressings Inhibit Biofilm Formation by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preparation and Characterization of 4-Bromo-α-resorcylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-α-resorcylic acid, also known as 4-Bromo-3,5-dihydroxybenzoic acid. This compound serves as a valuable building block in the synthesis of various pharmaceuticals and other bioactive molecules. This document details experimental protocols, presents key characterization data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Preparation of 4-Bromo-α-resorcylic Acid

The synthesis of 4-Bromo-α-resorcylic acid is achieved through the electrophilic bromination of α-resorcylic acid (3,5-dihydroxybenzoic acid). The hydroxyl groups on the benzene ring are activating and direct the incoming electrophile to the ortho and para positions. As the para position is already occupied by the carboxylic acid group, and the positions ortho to both hydroxyl groups are the same, the bromination selectively occurs at the 4-position.

Synthesis Pathway

The reaction involves the direct bromination of 3,5-dihydroxybenzoic acid using elemental bromine. The choice of solvent can influence the reaction conditions and product yield.

Caption: Synthesis of 4-Bromo-α-resorcylic acid.

Experimental Protocol

The following protocol is adapted from established methods for the bromination of 3,5-dihydroxybenzoic acid.[1]

Materials:

-

3,5-Dihydroxybenzoic acid

-

Glacial acetic acid

-

Bromine

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine 50 g of 3,5-dihydroxybenzoic acid with 180 ml of glacial acetic acid.

-

Heating: Heat the mixture to reflux (approximately 115°C) with stirring until the solid is fully dissolved.

-

Bromine Addition: Slowly add 54.0 g of bromine dropwise from the dropping funnel over a period of 3 hours. Maintain the reaction at reflux temperature (around 111°C).

-

Reaction Completion: After the addition of bromine is complete, continue to stir the reaction mixture at reflux for an additional hour.

-

Cooling and Precipitation: Cool the reaction mixture to 10°C. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Drying: Dry the isolated solid in a vacuum oven to obtain this compound.

Expected Yield: Approximately 70.2 g (78.0% yield) of a pinkish solid with a purity of about 84.1%.[1]

Experimental Workflow

Caption: Experimental workflow for synthesis.

Characterization of 4-Bromo-α-resorcylic Acid

The identity and purity of the synthesized 4-Bromo-α-resorcylic acid can be confirmed through various analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 4-Bromo-α-resorcylic acid, this compound | [2][3] |

| CAS Number | 16534-12-6 | [2][3][4] |

| Molecular Formula | C₇H₅BrO₄ | [2][3] |

| Molecular Weight | 233.02 g/mol | [2] |

| Appearance | White to cream or pink powder | [5] |

| Melting Point | 274-276 °C | [4] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Bromo-α-resorcylic acid.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Data for ¹H NMR of this compound is available but specific peak assignments require interpretation of the spectra from sources like SpectraBase.[6] | Data for ¹³C NMR of this compound is available from sources like SpectraBase and ChemicalBook, but requires interpretation for specific peak assignments.[7] |

2.2.2. Infrared (IR) Spectroscopy

| Feature | Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | Broad peak expected around 3500-3200 cm⁻¹ |

| O-H stretch (carboxylic acid) | Broad peak expected around 3300-2500 cm⁻¹ |

| C=O stretch (carboxylic acid) | Strong peak expected around 1700-1680 cm⁻¹ |

| C=C stretch (aromatic) | Peaks expected in the 1600-1450 cm⁻¹ region |

| C-O stretch | Peaks expected in the 1320-1210 cm⁻¹ region |

| C-Br stretch | Peak expected in the 680-515 cm⁻¹ region |

| Note: Specific peak values can be found in the IR spectrum available from sources like ChemicalBook and SpectraBase.[8][9] |

2.2.3. Mass Spectrometry (MS)

| Ion | m/z |

| [M]⁺ | 232, 234 (due to bromine isotopes) |

| [M-H₂O]⁺ | 214, 216 |

| [M-COOH]⁺ | 187, 189 |

| Note: The mass spectrum shows a characteristic isotopic pattern for a bromine-containing compound. The exact mass is 231.93712 Da.[2] The mass spectrum is available from sources like ChemicalBook and PubChem.[2][10] |

Safety and Handling

4-Bromo-α-resorcylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a skin and eye irritant and may cause respiratory irritation.[2] All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: The information provided in this document is for research and development purposes only. All experimental work should be conducted by trained professionals in a suitably equipped laboratory, following all relevant safety guidelines.

References

- 1. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]

- 2. This compound | C7H5BrO4 | CID 86023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound | 16534-12-6 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound(16534-12-6) IR Spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound(16534-12-6) MS spectrum [chemicalbook.com]

Discovery and Natural Occurrence of Brominated Benzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment is a vast and largely untapped reservoir of chemical diversity, offering a plethora of unique molecular structures with significant potential for therapeutic applications. Among these are the halogenated organic compounds, a class of natural products where marine organisms, particularly algae and invertebrates, exhibit a remarkable biosynthetic capacity. While much attention has been focused on brominated phenols, alkaloids, and terpenes, the discovery of naturally occurring brominated benzoic acids represents a compelling, albeit less explored, area of natural product chemistry. This technical guide provides an in-depth overview of the discovery, natural sources, and proposed biosynthesis of brominated benzoic acids. It further details generalized experimental protocols for their isolation and characterization, and presents available quantitative data to support further research and development in this promising field.

Discovery and Natural Occurrence

The presence of brominated benzoic acids in the terrestrial environment is primarily attributed to anthropogenic sources or as metabolites of synthetic compounds. However, evidence has emerged for their natural biosynthesis in marine ecosystems. These compounds are often found as secondary metabolites in organisms that thrive in bromide-rich seawater.

Initial discoveries of simple brominated aromatic compounds in marine organisms paved the way for the identification of more complex structures, including those with a benzoic acid moiety. The primary sources of these compounds are marine invertebrates and algae, which have evolved enzymatic machinery to incorporate bromine into aromatic precursors.

Confirmed natural occurrences of brominated benzoic acids include:

-

3-Bromobenzoic acid , which has been identified as a natural product in the marine coral Tubastraea micranthus.[1]

-

3,5-Dibromo-4-hydroxybenzoic acid , found in the marine algae Euglena gracilis and Ulva lactuca.[2]

-

3,5-Dibromo-4-methoxybenzoic acid , isolated from the marine sponges Amphimedon sp. and Psammaplysilla purpurea.[3]

These discoveries underscore the role of marine organisms as a source of novel brominated aromatic carboxylic acids.

Quantitative Data

Quantitative data on the natural concentrations of brominated benzoic acids in their host organisms are not extensively reported in the existing scientific literature. The available quantitative information often pertains to the biological activity or toxicity of these compounds, rather than their natural abundance. The following tables summarize the identified naturally occurring brominated benzoic acids and their sources, along with their key physicochemical properties.

Table 1: Naturally Occurring Brominated Benzoic Acids and Their Marine Sources

| Compound Name | Chemical Structure | Marine Source(s) | Phylum |

| 3-Bromobenzoic Acid | Br-C₆H₄-COOH | Tubastraea micranthus[1] | Cnidaria |

| 3,5-Dibromo-4-hydroxybenzoic Acid | Br₂-C₆H₂(OH)-COOH | Euglena gracilis, Ulva lactuca[2] | Euglenozoa, Chlorophyta |

| 3,5-Dibromo-4-methoxybenzoic Acid | Br₂-C₆H₂(OCH₃)-COOH | Amphimedon sp., Psammaplysilla purpurea[3] | Porifera |

Table 2: Physicochemical and Spectroscopic Data of Naturally Occurring Brominated Benzoic Acids

| Property | 3-Bromobenzoic Acid | 3,5-Dibromo-4-hydroxybenzoic Acid | 3,5-Dibromo-4-methoxybenzoic Acid |

| Molecular Formula | C₇H₅BrO₂ | C₇H₄Br₂O₃ | C₈H₆Br₂O₃ |

| Molecular Weight | 201.02 g/mol | 295.91 g/mol | 309.94 g/mol |

| CAS Number | 585-76-2 | 3337-62-0 | 4073-35-2 |

| Appearance | Off-white crystalline powder[4] | White to pale cream powder | White to off-white solid[3] |

| Melting Point | 155-158 °C | 218-220 °C | 226-229 °C[3] |

| ¹H NMR Data | Available[4] | Available | Available |

| ¹³C NMR Data | Available[4] | Available[1] | Available |

| Mass Spectrum | Available[4] | Available[5][6] | Available |

| Solubility | Soluble in methanol, ethanol[7] | Soluble in methanol, ethanol, DMSO | Soluble in methanol, ethanol, DMSO[3] |

Proposed Biosynthesis of Brominated Benzoic Acids

The biosynthesis of brominated benzoic acids in marine organisms is thought to originate from the shikimate pathway, a common route for the production of aromatic compounds. A plausible biosynthetic pathway is outlined below.

The pathway commences with intermediates from primary metabolism, erythrose-4-phosphate and phosphoenolpyruvate, entering the shikimate pathway to produce chorismate.[8][9] Chorismate serves as a critical branch-point intermediate. It can be converted to p-hydroxybenzoic acid by the enzyme chorismate lyase. Alternatively, other pathways can lead to the formation of benzoic acid. These benzoic acid precursors are then subjected to electrophilic bromination catalyzed by vanadium-dependent bromoperoxidases (VBrPOs). These enzymes are prevalent in marine algae and utilize bromide from seawater and hydrogen peroxide to generate a reactive bromine species that functionalizes the aromatic ring.[10]

Experimental Protocols

A Representative Protocol for the Isolation and Identification of Brominated Benzoic Acids from Marine Algae (e.g., Ulva lactuca)

-

Sample Collection and Preparation:

-

Collect fresh algal biomass and transport it to the laboratory on ice.

-

Thoroughly wash the biomass with fresh water to remove salts and epiphytes.

-

Freeze-dry the cleaned biomass to a constant weight and grind it into a fine powder.

-

-

Extraction:

-

Perform a Soxhlet extraction or maceration of the dried algal powder with a solvent system suitable for phenolic compounds, such as an ethanol/water mixture (e.g., 70:30 v/v).

-

Alternatively, a sequential extraction with solvents of increasing polarity (e.g., hexane, dichloromethane, methanol) can be employed to fractionate the extract.

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator.

-

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a mixture of water and a nonpolar organic solvent (e.g., ethyl acetate).

-

Adjust the pH of the aqueous phase to acidic (pH 2-3) with HCl to protonate the carboxylic acids, making them more soluble in the organic phase.

-

Separate the organic layer, which now contains the acidic compounds, and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the acidic fraction.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Subject the acidic fraction to column chromatography on silica gel.

-

Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system, to separate compounds based on their polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualization under UV light.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing the compounds of interest using preparative or semi-preparative reversed-phase HPLC (RP-HPLC) with a C18 column.

-

Use a gradient of water and methanol or acetonitrile, both typically containing a small amount of acid (e.g., 0.1% formic acid), as the mobile phase.

-

Monitor the elution profile with a UV detector at appropriate wavelengths (e.g., 210, 254 nm).

-

Collect the peaks corresponding to the purified brominated benzoic acids.

-

-

-

Structure Elucidation and Characterization:

-

Mass Spectrometry (MS):

-

Determine the molecular weight and elemental composition of the purified compounds using high-resolution mass spectrometry (HR-MS).

-

Analyze fragmentation patterns using tandem mass spectrometry (MS/MS) to gain structural information. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to fully elucidate the chemical structure, including the substitution pattern on the aromatic ring.

-

-

Infrared (IR) Spectroscopy:

-

Use IR spectroscopy to identify characteristic functional groups, such as the hydroxyl and carbonyl groups of the carboxylic acid.

-

-

Comparison with Standards:

-

If available, compare the spectroscopic data and chromatographic retention times with those of authentic standards for unambiguous identification.

-

-

Conclusion

The discovery of brominated benzoic acids in marine organisms opens up new avenues for natural product research and drug discovery. While the number of identified compounds in this specific class is still limited, their existence points to a broader biosynthetic capability for halogenation of aromatic carboxylic acids in the marine environment. The lack of extensive quantitative data and specific, detailed isolation protocols highlights the need for further research in this area. The proposed biosynthetic pathway and the generalized experimental workflow provided in this guide offer a solid foundation for researchers to explore the natural occurrence, biosynthesis, and potential biological activities of this intriguing class of marine natural products. Future studies focusing on the targeted isolation and quantification of brominated benzoic acids from diverse marine sources will be crucial in unlocking their full therapeutic and biotechnological potential.

References

- 1. 3,5-Dibromo-4-hydroxybenzoic acid(3337-62-0) 13C NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 3,5-Dibromo-4-hydroxybenzoic acid [webbook.nist.gov]

- 5. MassBank of North America [mona.fiehnlab.ucdavis.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Extract optimization of Ulva lactuca L. and biological activities of optimized extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vanadium bromoperoxidase - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

Methodological & Application

experimental protocol for the synthesis of 4-Bromo-3,5-dihydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dihydroxybenzoic acid is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its structure, featuring a brominated dihydroxybenzoic acid core, allows for diverse chemical modifications, making it a key building block in medicinal chemistry and drug discovery. This document provides a detailed experimental protocol for the synthesis of this compound via the bromination of 3,5-dihydroxybenzoic acid.

Reaction Scheme